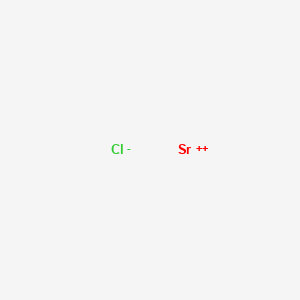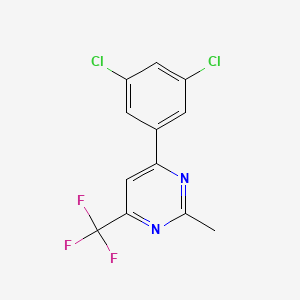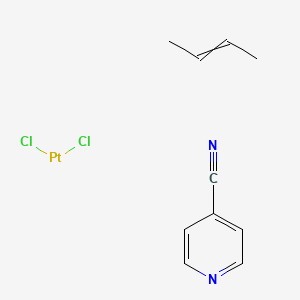
Strontium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium chloride is a chemical compound with the formula SrCl₂. It is a typical salt of strontium and chlorine, forming neutral aqueous solutions. This compound is known for its bright red flame color, which makes it a popular choice in fireworks. Strontium chloride is also used in various industrial and medical applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium chloride can be synthesized through several methods:
Reaction with Hydrochloric Acid: Strontium chloride can be prepared by treating aqueous strontium hydroxide or strontium carbonate with hydrochloric acid: [ \text{Sr(OH)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + 2 \text{H}_2\text{O} ] Crystallization from cold aqueous solution gives the hexahydrate, SrCl₂·6H₂O.
Direct Combination: Strontium chloride can also be prepared by the direct combination of strontium metal with chlorine gas: [ \text{Sr} + \text{Cl}_2 \rightarrow \text{SrCl}_2 ]
Industrial Production Methods: A novel method involves using breeze to deoxidize celestite, which is then dipped into hot water to obtain a solution of strontium sulfide. This solution reacts with magnesium chloride to produce strontium chloride and magnesium hydrate .
Analyse Chemischer Reaktionen
Strontium chloride undergoes various chemical reactions:
Reaction with Hydrogen Fluoride: Strontium chloride reacts with hydrogen fluoride gas to form strontium fluoride and chlorine gas: [ \text{SrCl}_2(\text{aq}) + 2 \text{HF}(\text{gas}) \rightarrow \text{SrF}_2(\text{solid}) + \text{Cl}_2(\text{gas}) ]
Reaction with Sulfuric Acid: It reacts with sulfuric acid to form strontium hydrogen sulfate and hydrogen chloride: [ \text{SrCl}_2 + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Sr(HSO}_4)_2 + 2 \text{HCl} ]
Reaction with Sodium Carbonate: Strontium chloride reacts with sodium carbonate to form strontium carbonate and sodium chloride: [ \text{SrCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + 2 \text{NaCl} ]
Wissenschaftliche Forschungsanwendungen
Strontium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of other strontium compounds and as a red coloring agent in fireworks.
Biology and Medicine: Strontium chloride is used in dental care products to reduce tooth sensitivity by forming a barrier over microscopic tubules in the dentin.
Industry: Strontium chloride is used in seawater aquaria to support the production of exoskeletons in certain plankton.
Wirkmechanismus
The mechanism of action of strontium chloride varies based on its application:
Vergleich Mit ähnlichen Verbindungen
Strontium chloride is similar to other strontium salts such as strontium fluoride, strontium bromide, and strontium iodide. These compounds share similar properties but differ in their specific applications and toxicity levels . For example:
Strontium Fluoride (SrF₂): Used in optical materials and as a precursor for other strontium compounds.
Strontium Bromide (SrBr₂): Used in flares and fireworks for its bright red flame.
Strontium Iodide (SrI₂): Used in scintillation detectors for gamma-ray spectroscopy.
Strontium chloride stands out due to its widespread use in both industrial and medical applications, making it a versatile and valuable compound.
Eigenschaften
Molekularformel |
ClSr+ |
|---|---|
Molekulargewicht |
123.07 g/mol |
IUPAC-Name |
strontium;chloride |
InChI |
InChI=1S/ClH.Sr/h1H;/q;+2/p-1 |
InChI-Schlüssel |
YKSPGWZSOMQSJO-UHFFFAOYSA-M |
Kanonische SMILES |
[Cl-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)








